6-(chloromethyl)-2-methyl-3-nitropyridine
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Overview
Description
6-(Chloromethyl)-2-methyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It features a pyridine ring substituted with a chloromethyl group at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(chloromethyl)-2-methyl-3-nitropyridine typically involves the following steps:
Nitration of 2-methylpyridine: The starting material, 2-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Chloromethylation: The nitrated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This introduces the chloromethyl group at the 6-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making the compound suitable for various substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can undergo oxidation to form a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions typically occur in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction: Hydrogenation reactions are conducted under atmospheric or higher pressures of hydrogen gas, while chemical reductions are performed in acidic or neutral aqueous solutions.
Oxidation: Oxidation reactions are carried out in acidic or basic media, depending on the oxidizing agent used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Reduction Products: The primary product is 6-(aminomethyl)-2-methyl-3-nitropyridine.
Oxidation Products: Possible products include 6-(chloromethyl)-2-carboxy-3-nitropyridine or 6-(chloromethyl)-2-formyl-3-nitropyridine.
Chemistry:
Intermediate in Organic Synthesis: this compound serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
Material Science: It is used in the synthesis of specialty polymers and materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 6-(chloromethyl)-2-methyl-3-nitropyridine and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-3-nitropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-2-methyl-3-nitropyridine: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
6-(Chloromethyl)-3-nitropyridine: Lacks the methyl group at the 2-position, affecting its steric and electronic properties.
Uniqueness: 6-(Chloromethyl)-2-methyl-3-nitropyridine is unique due to the combination of its substituents, which confer specific reactivity patterns and potential biological activities not observed in its analogs.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2377032-20-5 |
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Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
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